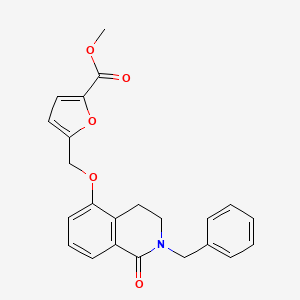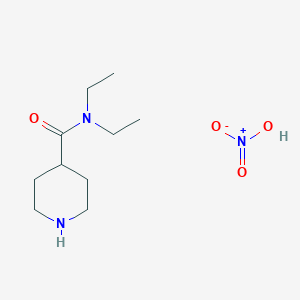![molecular formula C24H22N4O5 B2535623 1-[(4-methoxyphenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide CAS No. 1113107-49-5](/img/structure/B2535623.png)
1-[(4-methoxyphenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methoxyphenyl group, an acetyl group, a thiazole ring, and a piperidine ring. Methoxyphenyl group is a phenyl ring with a methoxy (–O–CH3) substituent. Acetyl group (–COCH3) is a type of acyl group. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Piperidine is a heterocyclic compound that contains a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the heterocyclic thiazole and piperidine rings would add to this complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetyl group could undergo hydrolysis to form a carboxylic acid and an alcohol . The thiazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar acetyl group and the heterocyclic rings could potentially influence its solubility .Applications De Recherche Scientifique
Synthesis and Evaluation in Medical Imaging
One study focused on the synthesis and evaluation of a closely related compound for use in medical imaging. This compound showed good blood-brain permeability but uniform regional brain distribution, indicating its potential for imaging studies despite not being ideal for in vivo imaging of acetylcholinesterase in the mammalian brain (Brown-Proctor et al., 1999).
Potential in Herbicidal Activities
Another study synthesized novel compounds structurally similar to the given compound, exploring their potential as herbicides. These compounds were designed as potential inhibitors targeting the D1 protease in plants. The study found moderate to good herbicidal activities in most compounds, suggesting their use in agricultural applications (Hu et al., 2009).
Role in Drug Synthesis and Medical Research
Further research involved the synthesis of similar compounds for potential pharmacological applications. This includes the creation of substituted pyrimidines and thiazoles with relevance to medical chemistry, indicating a broad scope for drug development and medical research (Mohamed, 2021).
Application in Antimicrobial and Antituberculosis Activities
Research also extended to the synthesis of analogs with antimicrobial properties. For instance, a study synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which were evaluated for their antituberculosis activity, showing promise as inhibitors against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Exploration in Neuropharmacology
Additionally, studies explored the synthesis of compounds for potential use in neuropharmacology. This includes the development of radiotracers for imaging cerebral cannabinoid receptors, indicating applications in neuroscience and brain imaging (Fan et al., 2006).
Propriétés
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15(2)32-18-6-3-16(4-7-18)24-25-22(33-27-24)11-12-28-23(29)10-8-19(26-28)17-5-9-20-21(13-17)31-14-30-20/h3-10,13,15H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWGJDPSOQAJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)




![1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-](/img/structure/B2535549.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2535552.png)
![2-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535553.png)


![3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535557.png)
![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2535558.png)
![3-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2535559.png)
